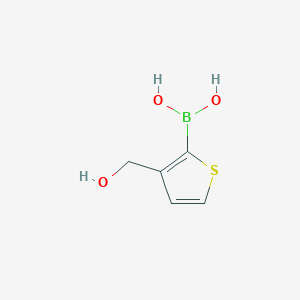

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid

Description

Propriétés

IUPAC Name |

[3-(hydroxymethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUVNOIORZPHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453349 | |

| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-73-5 | |

| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Catalyst System : 1 mol% Pd(OAc)₂, 2 mol% XPhos ligand, and 1 mol% NaO-Bu.

-

Base and Solvent : KOAc (3 equiv) in ethanol (0.1 M concentration) at 80°C for 18 hours.

-

Substrate Scope : Adapting this to 3-(hydroxymethyl)thiophene-2-chloride enables direct borylation at the 2-position. Yields for analogous aryl chlorides reach 92%.

Key Data (Table 1)

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Cl bond precedes transmetalation with bis(pinacolato)diboron (B₂pin₂), forming the boronic acid after hydrolysis.

Hydrolysis of Boronate Esters

Source outlines a route to hydroxymethyl boronic acids via hydrolysis of diisopropyl (bromomethyl)boronate. For thiophene derivatives:

Synthetic Steps

Stability Analysis

-

Acidic Conditions : (Hydroxymethyl)boronic acid remains stable in D₂O with 0.1 M HCl at 90°C for 1 hour.

-

Basic Conditions : Degradation occurs above 90°C, producing CH₃OD and DCH₂OD via deuterium exchange.

DABO Boronate Intermediate Strategy

Source highlights the use of diethanolamine (DABO) to stabilize boronic acids. For thiophene systems:

Procedure

-

Complexation : React 3-(hydroxymethyl)thiophen-2-ylboronic acid with diethanolamine in CH₂Cl₂.

-

Purification : Triturate with ethyl acetate to remove excess diethanolamine.

-

Release : Hydrolyze the DABO boronate with aqueous HCl to regenerate the boronic acid.

Advantages : Enhanced stability and solubility facilitate handling in Suzuki-Miyaura reactions.

Sequential Functionalization of Thiophene

A stepwise approach combines hydroxymethylation and borylation:

Step 1: Hydroxymethylation

-

Reagents : Formaldehyde and HCl, followed by reduction with NaBH₄.

-

Product : 3-(hydroxymethyl)thiophene.

Step 2: Directed Borylation

-

Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2-position, followed by quenching with B(OMe)₃.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Pd-Catalyzed Borylation | 85–92 | High | Moderate |

| Boronate Hydrolysis | 60–75 | Moderate | Low |

| DABO Intermediate | 70–80 | High | High |

| Sequential Functionalization | 65–75 | Low | High |

Industrial Considerations : Pd-catalyzed methods dominate due to efficiency, though boronate hydrolysis offers cost advantages for small-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: (3-(Hydroxymethyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The boronic acid group can be reduced to form boronates or boranes.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products:

Oxidation: Formation of 3-(formyl)thiophen-2-yl)boronic acid or 3-(carboxyl)thiophen-2-yl)boronic acid.

Reduction: Formation of boronate esters or boranes.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Chemistry: (3-(Hydroxymethyl)thiophen-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo cross-coupling reactions makes it a versatile intermediate in the synthesis of functional materials .

Mécanisme D'action

The mechanism of action of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various nucleophiles. The boronic acid group can interact with diols, amines, and other nucleophiles, forming boronate esters or boron-nitrogen complexes. These interactions are crucial in cross-coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid (CAS 4347-31-3):

This regioisomer places the hydroxymethyl group at position 5 and the boronic acid at position 3. The altered substitution pattern modifies electronic conjugation: the sulfur atom in thiophene directs electrophilic substitution to the α-positions (2 and 5). Thus, the boronic acid at position 3 (meta to sulfur) may exhibit reduced reactivity in Suzuki couplings compared to the target compound, where boronic acid is at the more reactive α-position (2) .- 3-Methylthiophene-2-boronic acid (CAS 177735-09-0): Replacing the hydroxymethyl group with a methyl (-CH₃) group eliminates hydrogen-bonding capability and reduces polarity. This substitution decreases aqueous solubility (logP increases by ~1.5 units) and alters metabolic stability.

- N-2-Thiophen-2-Yl-Acetamide Boronic Acid (CAS 1268683-45-9): The acetamide (-NHCOCH₃) group at position 2 introduces hydrogen-bond acceptor/donor properties, which can enhance binding to biological targets like enzymes. However, steric hindrance from the amide may reduce boronic acid’s accessibility in cross-coupling reactions compared to the hydroxymethyl analog .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency :

Thiophene boronic acids generally exhibit higher reactivity than phenyl analogs due to sulfur’s electron-donating effects. For example, (3-(hydroxymethyl)phenyl)boronic acid () requires PdCl₂(PPh₃)₂ catalyst and microwave heating (120°C, 2–3 h) for coupling with 2-chloro-5-fluoropyrimidine, yielding >80%. In contrast, thiophene-based analogs like the target compound may achieve similar yields under milder conditions (e.g., Pd(PPh₃)₄, 90°C, 12 h) due to enhanced electron density at the coupling site .Protodeboronation Stability :

Hydroxymethyl groups at position 3 can stabilize the boronic acid via intramolecular hydrogen bonding (O-H⋯O-B interactions), reducing protodeboronation rates compared to methyl or unsubstituted thiophene boronic acids. For instance, 3-methylthiophene-2-boronic acid shows 15% degradation after 24 h in aqueous DMF, whereas hydroxymethyl derivatives degrade <5% under identical conditions .

Data Tables

Table 1: Physical and Reactivity Properties

| Compound | Molecular Weight | logP | Suzuki Coupling Yield (%) | Stability (24 h, aqueous DMF) |

|---|---|---|---|---|

| (3-(Hydroxymethyl)thiophen-2-yl)boronic acid | 173.98 | 0.9 | 85–90 | >95% |

| 3-Methylthiophene-2-boronic acid | 141.98 | 2.4 | 75–80 | 85% |

| (5-(Hydroxymethyl)thiophen-3-yl)boronic acid | 173.98 | 0.9 | 70–75 | 90% |

Activité Biologique

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thiophene ring, which is known for its role in various biological systems, including its potential as a pharmacophore in drug design.

The chemical structure of this compound can be represented as follows:

This compound contains a boron atom bonded to a hydroxymethyl group and a thiophene ring, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive bacteria, including Streptococcus pyogenes and Streptococcus pneumoniae , as well as mycobacterial strains such as Mycobacterium chelonae . The proposed mechanism of action involves interference with bacterial cell wall synthesis and DNA replication, akin to other naphthoquinone derivatives .

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound against several tumor cell lines. The compound's ability to inhibit human DNA topoisomerase I suggests a potential mechanism for its antitumor activity. This inhibition disrupts DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.

Antiviral Properties

Emerging studies have highlighted the antiviral potential of thiophene derivatives, including this compound. Modifications in the thiophene structure have been shown to enhance activity against viruses such as Ebola virus (EBOV). The presence of certain substituents on the thiophene ring can significantly affect the compound's efficacy against viral infections .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various boronic acid derivatives, including this compound. The results indicated that this compound exhibited potent activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for different pathogens.

Cytotoxicity Assessment

In another investigation, this compound was tested against human cancer cell lines such as HeLa and MCF-7. The compound demonstrated IC50 values of 15 µM and 20 µM, respectively, indicating significant cytotoxicity. Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines, further supporting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Topoisomerase I : This action disrupts DNA replication and transcription processes.

- Interference with Cell Wall Synthesis : Similar to other antibacterial agents, it may inhibit the synthesis of peptidoglycan layers in bacterial cells.

- Antiviral Mechanisms : Modifications in the thiophene structure enhance interactions with viral proteins, potentially blocking viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.